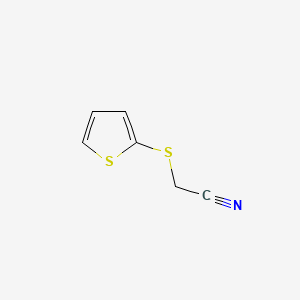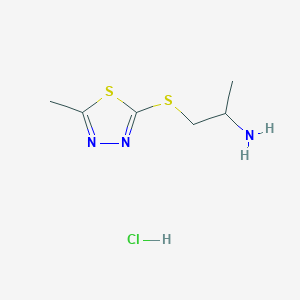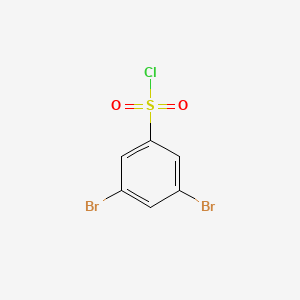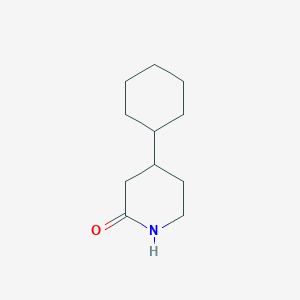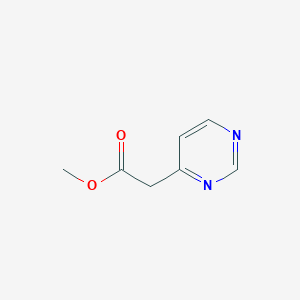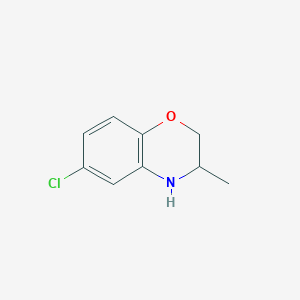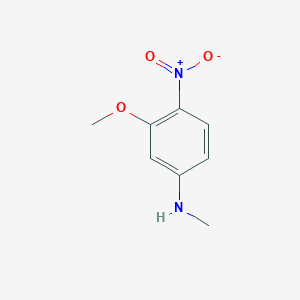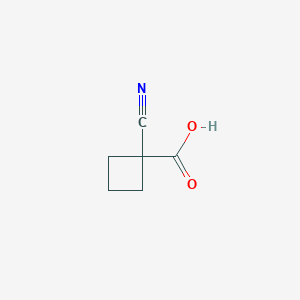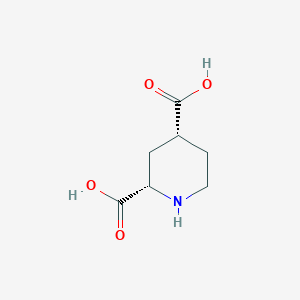
シス-ピペリジン-2,4-ジカルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-Piperidine-2,4-dicarboxylic acid is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors and a partial agonist for NMDA receptors . It is used in blocking general excitatory synaptic transmissions .
Synthesis Analysis
Piperidones, which include cis-Piperidine-2,4-dicarboxylic acid, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis
The molecular structure of cis-Piperidine-2,4-dicarboxylic acid includes a six-membered ring with five carbon atoms and one nitrogen atom . The molecular formula is C7H11NO4 .科学的研究の応用
医薬品設計における役割
シス-ピペリジン-2,4-ジカルボン酸を含むピペリジンは、医薬品設計における最も重要な合成断片の1つです . それらは製薬業界で重要な役割を果たしています . それらの誘導体は、アルカロイドだけでなく、20種類以上の医薬品のクラスに存在しています .
ピペリジン誘導体の合成
ピペリジン-2,4-ジカルボン酸は、さまざまなピペリジン誘導体の合成に使用されます . これらには、置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンが含まれます .
生物学的および薬理学的活性
シス-ピペリジン-2,4-ジカルボン酸を含むピペリジン誘導体は、その生物学的および薬理学的活性について研究されてきました . これには、潜在的な薬剤の発見と生物学的評価におけるそれらの潜在的な使用が含まれます .
イオンチャネル型受容体のアンタゴニスト
シス-ピペリジン-2,4-ジカルボン酸は、NMDA、AMPA、およびカイネートのイオンチャネル型受容体の非特異的アンタゴニストです . それは、一般的な興奮性シナプス伝達の遮断に使用されます .
NMDA受容体の部分アゴニスト
そのアンタゴニスト特性に加えて、シス-ピペリジン-2,4-ジカルボン酸は、NMDA受容体の部分アゴニストとしても作用します .
興奮性アミノ酸受容体
シス-ピペリジン-2,4-ジカルボン酸は、哺乳類および両生類の脊髄における興奮性アミノ酸受容体におけるその作用についてテストされてきました . それは、興奮性アミノ酸アゴニストおよびアンタゴニストの両方の活性を有することが判明しています .
シナプス抑制特性
シス-ピペリジン-2,4-ジカルボン酸は、シナプス抑制特性を有することが観察されています . それは、NMDA、カイネート、クイスクアラートによって誘導される、または背根刺激によって誘発される興奮性反応を抑制することができます .
生理学的興奮性アミノ酸受容体との相互作用のためのコンフォメーション要件
シス-ピペリジン-2,4-ジカルボン酸の構造活性特徴は、生理学的興奮性アミノ酸受容体との相互作用のためのコンフォメーション要件の一部を示しています .
Safety and Hazards
将来の方向性
Piperidines, including cis-Piperidine-2,4-dicarboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用機序
Target of Action
The primary targets of cis-Piperidine-2,4-dicarboxylic acid are ionotropic receptors, specifically NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors . These receptors play a crucial role in the central nervous system, mediating synaptic transmission and plasticity, which are essential for learning and memory .
Mode of Action
cis-Piperidine-2,4-dicarboxylic acid acts as a general ionotropic receptor antagonist, blocking the responses mediated by NMDA, AMPA, and kainate receptors . Interestingly, it also acts as a partial NMDA receptor agonist in certain models, such as the in vitro rat cerebellar cGMP model .
Biochemical Pathways
By blocking the NMDA, AMPA, and kainate receptors, cis-Piperidine-2,4-dicarboxylic acid inhibits the excitatory synaptic transmissions in the central nervous system . This can affect various downstream biochemical pathways involved in neural communication and plasticity.
Pharmacokinetics
It is soluble in water, which may influence its bioavailability .
Result of Action
The molecular and cellular effects of cis-Piperidine-2,4-dicarboxylic acid’s action primarily involve the modulation of neural activity. By blocking excitatory synaptic transmissions, it can influence neural signaling and potentially impact processes such as learning and memory .
生化学分析
Biochemical Properties
cis-Piperidine-2,4-dicarboxylic acid plays a significant role in biochemical reactions by interacting with various ionotropic receptors. It is known to block NMDA, AMPA, and kainate receptor-mediated responses, which are crucial for excitatory synaptic transmission in the central nervous system. The compound’s interaction with these receptors involves binding to the receptor sites, thereby inhibiting their activity. This inhibition can modulate synaptic plasticity and neurotransmission, which are essential for learning and memory processes .
Cellular Effects
The effects of cis-Piperidine-2,4-dicarboxylic acid on various cell types and cellular processes are profound. In neuronal cells, it influences cell function by modulating cell signaling pathways, particularly those involving NMDA, AMPA, and kainate receptors. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the inhibition of NMDA receptors by cis-Piperidine-2,4-dicarboxylic acid can reduce calcium influx, thereby affecting downstream signaling pathways and gene transcription .
Molecular Mechanism
The molecular mechanism of action of cis-Piperidine-2,4-dicarboxylic acid involves its binding interactions with ionotropic receptors. By binding to the receptor sites, it inhibits the activity of NMDA, AMPA, and kainate receptors. This inhibition can prevent the excitatory neurotransmitter glutamate from activating these receptors, thereby reducing excitatory synaptic transmission. Additionally, as a partial agonist for NMDA receptors, cis-Piperidine-2,4-dicarboxylic acid can activate these receptors to a lesser extent, leading to a partial response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-Piperidine-2,4-dicarboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that cis-Piperidine-2,4-dicarboxylic acid can maintain its activity for extended periods when stored under appropriate conditions. Prolonged exposure to light or extreme temperatures can lead to its degradation, reducing its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of cis-Piperidine-2,4-dicarboxylic acid vary with different dosages in animal models. At lower doses, the compound can effectively inhibit ionotropic receptor activity without causing significant adverse effects. At higher doses, cis-Piperidine-2,4-dicarboxylic acid may exhibit toxic effects, including neurotoxicity and disruptions in normal cellular function. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
cis-Piperidine-2,4-dicarboxylic acid is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotransmitters. For example, the compound’s inhibition of NMDA receptors can affect the metabolism of glutamate, a key excitatory neurotransmitter. This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of cis-Piperidine-2,4-dicarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the brain. The compound’s ability to cross the blood-brain barrier is particularly important for its efficacy in modulating central nervous system functions .
Subcellular Localization
The subcellular localization of cis-Piperidine-2,4-dicarboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing cis-Piperidine-2,4-dicarboxylic acid to these locations. For instance, its localization to synaptic sites allows it to effectively modulate synaptic transmission and plasticity .
特性
IUPAC Name |
(2S,4R)-piperidine-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUOEIRUBILDKO-UHNVWZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
